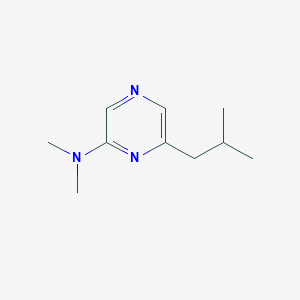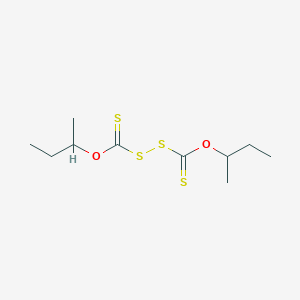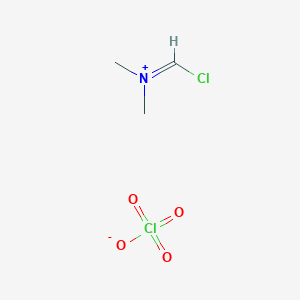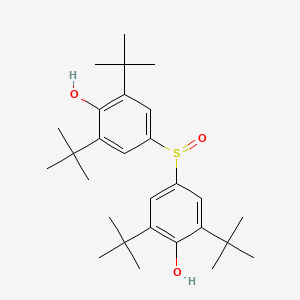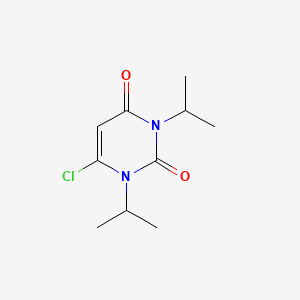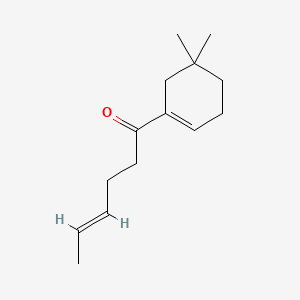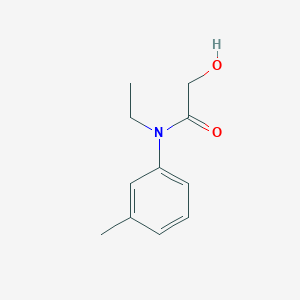
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, featuring an ethyl group, a hydroxy group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(3-methylphenylamino)acetate. This intermediate is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide functionality play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-methylphenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(3-methylphenyl)acetamide: Lacks the ethyl and hydroxy groups present in N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide.
N-(4-methylphenyl)acetamide: Another positional isomer with different chemical properties.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a hydroxy group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
特性
CAS番号 |
54041-14-4 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
N-ethyl-2-hydroxy-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-12(11(14)8-13)10-6-4-5-9(2)7-10/h4-7,13H,3,8H2,1-2H3 |
InChIキー |
VQCLJQAFSBROKJ-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)


